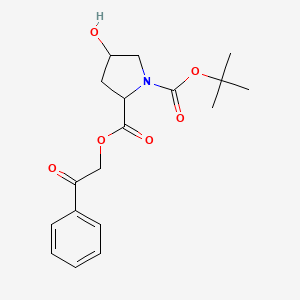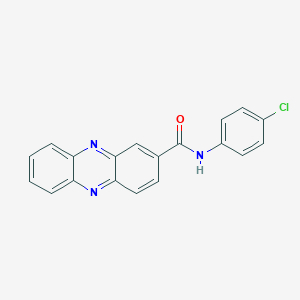![molecular formula C16H12ClN3O2S B5158134 3-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5158134.png)
3-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid, also known as CTMBA, is a chemical compound that has been studied extensively in scientific research. It is a member of the 1,2,4-triazole family of compounds, which have been shown to have a variety of biological activities. CTMBA has been found to have potential therapeutic applications in the treatment of various diseases, including cancer and fungal infections.
Wirkmechanismus
The mechanism of action of 3-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 3-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid has been found to inhibit the activity of certain enzymes involved in cell growth and proliferation, which may contribute to its anticancer effects. It has also been found to inhibit the activity of certain enzymes involved in fungal cell wall synthesis, which may contribute to its antifungal effects.
Biochemical and physiological effects:
3-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and fungi, and to have anti-inflammatory effects. In addition, 3-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid has been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid in lab experiments is that it has been shown to have potent activity against cancer cells and fungi, which makes it a promising candidate for further study. However, one limitation of using 3-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully elucidate its effects.
Zukünftige Richtungen
There are many potential future directions for research on 3-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid. One area of interest is the development of 3-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid-based therapies for the treatment of cancer and fungal infections. In addition, further research is needed to fully understand the mechanism of action of 3-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid, which may lead to the development of more effective therapies. Other potential future directions include the study of 3-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid's effects on other diseases, such as inflammatory diseases and oxidative stress-related diseases.
Synthesemethoden
3-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid can be synthesized using a variety of methods, including the reaction of 4-chlorobenzyl chloride with sodium azide to produce 4-chlorobenzyl azide. This compound can then be reacted with thioacetic acid to produce the thioester intermediate, which can be further reacted with 5-(4-chlorophenyl)-1,2,4-triazole-3-thiol to produce 3-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
3-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid has been studied extensively for its potential therapeutic applications. It has been found to have antifungal and anticancer properties, and has also been shown to inhibit the growth of bacteria. In addition, 3-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid has been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
3-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-13-6-4-11(5-7-13)14-18-16(20-19-14)23-9-10-2-1-3-12(8-10)15(21)22/h1-8H,9H2,(H,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGDQHMRRSQVLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CSC2=NNC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea]](/img/structure/B5158051.png)


![N-cyclopropyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5158081.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5158086.png)

![2-(methylamino)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5158112.png)
![1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5158127.png)

![N-[2-methoxy-4-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5158150.png)
![3-nitro-N-[2,2,2-trichloro-1-({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5158155.png)
![N-benzyl-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5158158.png)
![2-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5158164.png)
![diethyl {[(4-anilinophenyl)amino]methylene}malonate](/img/structure/B5158168.png)